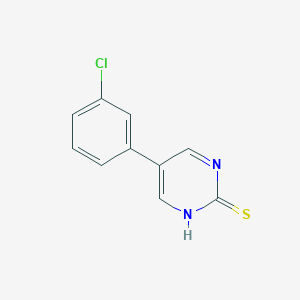

5-(3-氯苯基)-2-嘧啶硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .科学研究应用

抗疟疾应用

已研究了相关抗疟疾药物5-(4-氯苯基)-6-乙基-2,4-嘧啶二胺(PYR)的结构、键合和光谱分析,强调了嘧啶和苯环之间二面角在药物对接中的重要性。这项研究突显了嘧啶衍生物在抗疟疾应用中的潜力 (Sherlin et al., 2018)。

晶体结构分析

已广泛研究了各种嘧啶衍生物的晶体结构,为它们在科学研究中的潜在应用提供了见解。例如,对3-(4-氯苯基)-8-氰基-2-(二异丙基氨基)-5-甲基-7-(甲硫基)-吡啶并[4,3-d]嘧啶-4(3H)-酮的研究强调了分子结构在理解这些化合物行为中的重要性 (Ren et al., 2011)。

生物活性

与5-(3-氯苯基)-2-嘧啶硫醇相关的化合物5-氯-3-(2,4-二氯苯基)-N-(3-甲氧基苯基)-2-甲基-6-苯基吡唑并[1,5-a]嘧啶-7-胺显示出中等抗癌活性,突显了嘧啶衍生物的潜在生物应用 (Lu Jiu-fu et al., 2015)。

化学和生物兴趣

合成新型2-芳基氧基-3-(4-氯苯基)-8-取代-5-芳基-8,9-二氢-3H-咖啡因[2,3-d]嘧啶-4,6(5H,7H)-二酮衍生物表明对基于嘧啶的化合物的新化学和生物性质的持续兴趣 (Wang et al., 2015)。

作用机制

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), act as chemical inhibitors of oxidative phosphorylation . They function as protonophores, altering the permeability of the mitochondrial inner membrane to protons, causing the dissipation of the proton gradient across the inner mitochondrial membrane .

Biochemical Pathways

Related compounds have been shown to inhibit cdk2, which plays a vital role in cell cycle regulation . Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Result of Action

Related compounds have shown significant cytotoxic activities against various cell lines . For instance, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

安全和危害

未来方向

属性

IUPAC Name |

5-(3-chlorophenyl)-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2S/c11-9-3-1-2-7(4-9)8-5-12-10(14)13-6-8/h1-6H,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVHTUXTGDASPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CNC(=S)N=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carbonitrile](/img/structure/B2359514.png)

![2-[(2-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2359519.png)

![4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B2359522.png)

![Cyclohexyl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2359526.png)

![N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide](/img/structure/B2359533.png)